molecular formula C14H18ClFN2O3S B2759216 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide CAS No. 1421531-76-1

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide

Cat. No.: B2759216
CAS No.: 1421531-76-1
M. Wt: 348.82
InChI Key: AMROPNRJPOCPIY-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide: is a complex organic compound characterized by the presence of both aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide typically involves multiple steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the aromatic group: The 3-chloro-4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Addition of the aliphatic side chain: The 2-hydroxy-2-methyl-4-(methylthio)butyl group can be attached via a series of reactions, including alkylation and thiolation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The aromatic ring can undergo reduction under specific conditions.

    Substitution: The chloro and fluoro groups on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide involves interaction with specific molecular targets. The aromatic and aliphatic groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-methylbutyl)oxalamide
  • N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide

Uniqueness

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide is unique due to the presence of both a chloro and fluoro substituent on the aromatic ring, as well as the methylthio group on the aliphatic chain

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O3S/c1-14(21,5-6-22-2)8-17-12(19)13(20)18-9-3-4-11(16)10(15)7-9/h3-4,7,21H,5-6,8H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMROPNRJPOCPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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